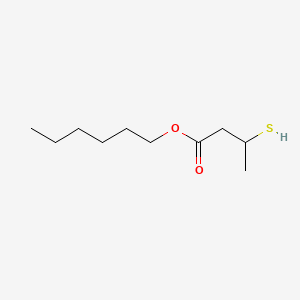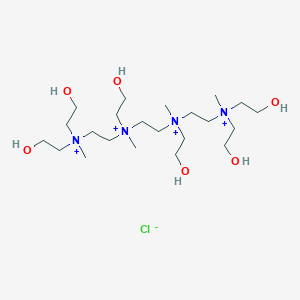
1,2-Ethanediaminium, N,N'-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is a complex organic compound with multiple functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple ammonium groups and hydroxyl groups, making it highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful control of temperature and pH to ensure the formation of the desired product. The reaction is followed by the addition of hydrochloric acid to form the tetrachloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ammonium groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ammonium groups allow it to form strong ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used in chelation therapy.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is unique due to its multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to form strong ionic bonds with biomolecules makes it particularly useful in biological and medical research.
Properties
CAS No. |
138879-94-4 |
|---|---|
Molecular Formula |
C22H54ClN4O6+3 |
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-[2-[2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-(2-hydroxyethyl)-methylazaniumyl]ethyl]-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C22H54N4O6.ClH/c1-23(11-17-27,7-9-25(3,13-19-29)14-20-30)5-6-24(2,12-18-28)8-10-26(4,15-21-31)16-22-32;/h27-32H,5-22H2,1-4H3;1H/q+4;/p-1 |
InChI Key |
HXZQBMLRLDOEPU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CC[N+](C)(CC[N+](C)(CCO)CCO)CCO)(CC[N+](C)(CCO)CCO)CCO.[Cl-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


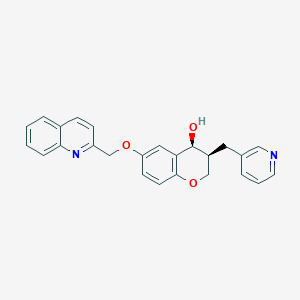
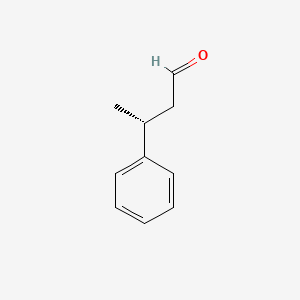
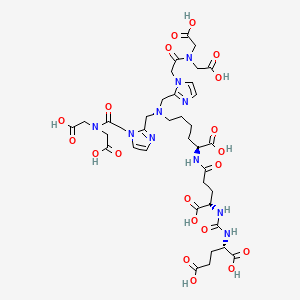
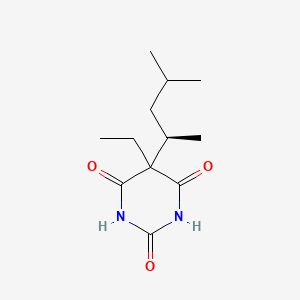


![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
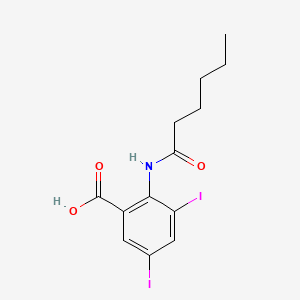
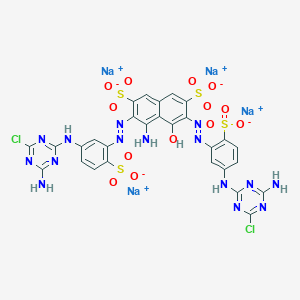
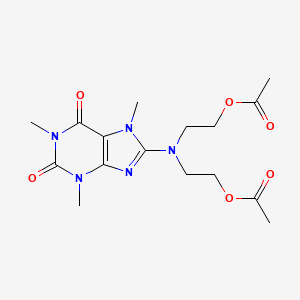

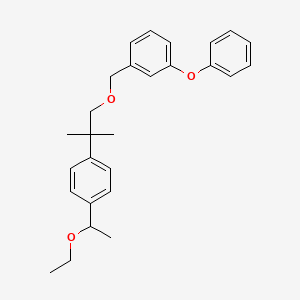
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
